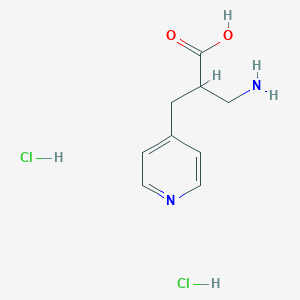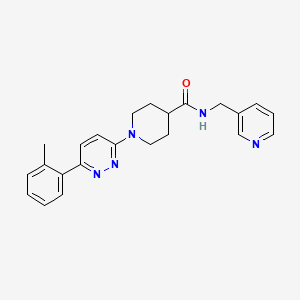![molecular formula C18H25N3O B2478185 1-Cyclohexyl-3-[(1,2-dimethyl-5-indolyl)methyl]urea CAS No. 852140-69-3](/img/structure/B2478185.png)
1-Cyclohexyl-3-[(1,2-dimethyl-5-indolyl)methyl]urea
Übersicht
Beschreibung
1-Cyclohexyl-3-[(1,2-dimethyl-5-indolyl)methyl]urea is a synthetic compound that belongs to the class of urea derivatives. It features a cyclohexyl group, an indole moiety, and a urea linkage. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-3-[(1,2-dimethyl-5-indolyl)methyl]urea typically involves the reaction of cyclohexyl isocyanate with 1,2-dimethyl-5-indolylmethylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of automated reactors and continuous flow systems could enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Cyclohexyl-3-[(1,2-dimethyl-5-indolyl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The urea linkage can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild to moderate conditions.
Major Products Formed
Oxidation: Formation of indole oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Wissenschaftliche Forschungsanwendungen
1-Cyclohexyl-3-[(1,2-dimethyl-5-indolyl)methyl]urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-Cyclohexyl-3-[(1,2-dimethyl-5-indolyl)methyl]urea involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The urea linkage may also play a role in stabilizing the compound’s interaction with its targets. Pathways involved may include signal transduction, gene expression, and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Cyclohexyl-3-[(1,2-dimethyl-3-indolyl)methyl]urea
- 1-Cyclohexyl-3-[(1,2-dimethyl-4-indolyl)methyl]urea
- 1-Cyclohexyl-3-[(1,2-dimethyl-6-indolyl)methyl]urea
Uniqueness
1-Cyclohexyl-3-[(1,2-dimethyl-5-indolyl)methyl]urea is unique due to the specific positioning of the dimethyl groups on the indole ring, which can influence its biological activity and chemical reactivity. This positional specificity can result in distinct interactions with molecular targets, making it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
1-cyclohexyl-3-[(1,2-dimethylindol-5-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O/c1-13-10-15-11-14(8-9-17(15)21(13)2)12-19-18(22)20-16-6-4-3-5-7-16/h8-11,16H,3-7,12H2,1-2H3,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZFXSYQOFLOJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)morpholine hydrochloride](/img/structure/B2478104.png)

![ethyl 2-(2-{[4-(2-methoxyphenyl)-5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}propanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2478106.png)
![N-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)but-2-ynamide](/img/structure/B2478107.png)
![3-[(2,6-Dichlorophenyl)methyl]-2-methyl-1-(4-phenyldiazenylphenyl)pyridin-4-one](/img/structure/B2478108.png)


![3-((benzo[d][1,3]dioxol-5-yloxy)methyl)-5-(benzylthio)-4-methyl-4H-1,2,4-triazole](/img/structure/B2478112.png)
![3-methyl-8-[(2-oxo-2-phenylethyl)sulfanyl]-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2478113.png)
![(2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-p-tolyl-methanone](/img/structure/B2478114.png)
![2-O-tert-butyl 8-O-ethyl (8R)-7-oxo-5-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B2478115.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/new.no-structure.jpg)


